2-Piperidinoisonicotinaldehyde
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Overview
Description
2-Piperidinoisonicotinaldehyde is an organic compound with the molecular formula C11H14N2O. It features a piperidine ring attached to an isonicotinaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinoisonicotinaldehyde typically involves the reaction of isonicotinaldehyde with piperidine under controlled conditions. One common method includes the condensation of isonicotinaldehyde with piperidine in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Piperidinoisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Piperidinoisonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Piperidinoisonicotinaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity is harnessed in medicinal chemistry to design drugs that can modulate biological pathways .
Comparison with Similar Compounds
Piperidine: A simpler structure lacking the isonicotinaldehyde moiety.
Isonicotinaldehyde: Lacks the piperidine ring.
Piperidine derivatives: Such as 2-Piperidinoisonicotinic acid, which has a carboxylic acid group instead of an aldehyde.
Uniqueness: 2-Piperidinoisonicotinaldehyde is unique due to its combination of a piperidine ring and an isonicotinaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-piperidin-1-ylpyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-9-10-4-5-12-11(8-10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKPMTVMKNYPIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594594 |
Source
|
Record name | 2-(Piperidin-1-yl)pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-39-1 |
Source
|
Record name | 2-(Piperidin-1-yl)pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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